5-Amino-2-[p-chlorobenzyloxy]pyridine
Description
5-Amino-2-[p-chlorobenzyloxy]pyridine is a substituted pyridine derivative characterized by an amino group at position 5 and a p-chlorobenzyloxy group at position 2 of the pyridine ring. This compound has been identified in the methylene chloride extract of pearl nacre powder from Pinctada martensii (Dunker), a marine bivalve mollusk .
Properties
CAS No. |
88166-58-9 |
|---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-10-3-1-9(2-4-10)8-16-12-6-5-11(14)7-15-12/h1-7H,8,14H2 |
InChI Key |
QPEWXCPZBIEGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyridine Derivatives
Structural Features
The table below summarizes key structural differences among 5-Amino-2-[p-chlorobenzyloxy]pyridine and related compounds:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| This compound | -NH₂ at C5, -O-(p-chlorobenzyl) at C2 | Bulky benzyloxy group; chlorine atom para to oxygen on benzene ring. |
| 5-Amino-2-(trifluoromethyl)pyridine | -NH₂ at C5, -CF₃ at C2 | Electron-withdrawing trifluoromethyl group; compact substituent. |
| 5-Bromo-4-chloro-3-iodopyridin-2-amine | -NH₂ at C2, -Br at C5, -Cl at C4, -I at C3 | Multiple halogen substitutions; highly halogenated structure. |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | Complex substituents at C2, C3, and C4; multiple aromatic rings. | Extended conjugation; bulky aromatic substituents. |
This compound
- Toxicity Data: No direct toxicity reports are available.
- Biological Role : Hypothesized to contribute to biomineralization processes in mollusks, though mechanistic insights are lacking.
5-Amino-2-(trifluoromethyl)pyridine
- Toxicity Profile :
- Treatment : Low-dose methylene blue (MB) effectively reduces MetHb levels; high-dose corticosteroids and plasma exchange mitigate hemolysis .
5-Bromo-4-chloro-3-iodopyridin-2-amine
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
- Toxicity Data: Not reported; complex structure may influence pharmacokinetics and toxicity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but enhance toxicity (e.g., 5-Amino-2-(trifluoromethyl)pyridine’s MetHb induction) .
- Halogenation : Enhances reactivity for synthetic applications but may introduce environmental persistence .
Preparation Methods
Molecular Characteristics
The compound (C₁₂H₁₁ClN₂O) features a pyridine core substituted at the 2-position with a p-chlorobenzyloxy group and at the 5-position with an amino group. Its molecular weight is 234.68 g/mol, with a logP value of 3.48, indicating moderate lipophilicity. The exact mass (234.056 Da) and polar surface area (48.14 Ų) suggest suitability for drug discovery applications.
Synthetic Challenges
Key challenges include:
-
Regioselective chlorination : Avoiding polychlorinated byproducts like 2-amino-3,5-dichloropyridine.
-
Benzyloxy group introduction : Ensuring efficient nucleophilic substitution without pyridine ring degradation.
-
Purification : Separating isomers (e.g., 2-amino-3-chloropyridine) via pH-controlled extraction.
Chlorination Strategies for 2-Aminopyridine
Hypochlorite-Mediated Chlorination (CN106432069A)
This method uses 2-aminopyridine, NaClO, and HCl under controlled temperatures.
Mechanism : Slow HCl addition to NaClO generates Cl₂, enabling electrophilic aromatic substitution at the pyridine’s 5-position.
Strong Acidic Medium Chlorination (US3985759A)
Using glacial acetic acid and HCl gas, this method achieves Hammett acidity < -3.5 to suppress over-chlorination.
-
Procedure :
-
Advantage : Higher selectivity due to protonation of the amino group, directing Cl⁺ to the 5-position.
Benzyloxy Group Introduction
Nucleophilic Substitution (Gill et al., 2005)
After chlorination, the 2-hydroxy group is substituted with p-chlorobenzyl bromide under basic conditions.
One-Pot Chlorination-Benzylation
A modified approach combines chlorination and benzylation in a single reactor.
-
Conditions :
Comparative Analysis of Synthetic Methods
Key observations :
-
Hypochlorite method is cost-effective but requires rigorous pH control.
-
Acetic acid route offers high purity but uses hazardous Cl₂ gas.
-
Gill et al. balances yield and scalability, ideal for pharmaceutical synthesis.
Purification and Characterization
Extraction and Crystallization
Analytical Data
Industrial Applications and Modifications
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